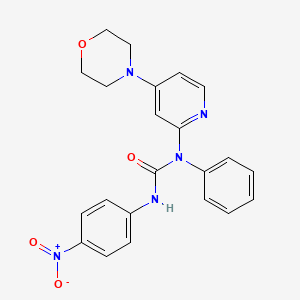
N'-(4-(Hydroxy(oxido)amino)phenyl)-N-(4-(4-morpholinyl)-2-pyridinyl)-N-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Morpholin-4-yl)pyridin-2-yl]-3-(4-nitrophenyl)-1-phenylharnstoff ist eine komplexe organische Verbindung, die einen Morpholinring, einen Pyridinring, eine Nitrophenylgruppe und eine Phenylharnstoff-Einheit enthält.
Vorbereitungsmethoden
Die Synthese von 1-[4-(Morpholin-4-yl)pyridin-2-yl]-3-(4-nitrophenyl)-1-phenylharnstoff beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Pyridinrings: Ausgehend von einem geeigneten Pyridinvorläufer wird der Morpholinring durch eine nucleophile Substitutionsreaktion eingeführt.
Einführung der Nitrophenylgruppe: Die Nitrophenylgruppe wird durch eine Nitrierungsreaktion hinzugefügt, typischerweise unter Verwendung von Salpetersäure und Schwefelsäure als Reagenzien.
Bildung der Phenylharnstoff-Einheit: Der letzte Schritt beinhaltet die Reaktion der Zwischenverbindung mit Phenylisocyanat, um die Phenylharnstoffstruktur zu bilden.
Industrielle Produktionsverfahren können die Optimierung dieser Schritte zur Steigerung von Ausbeute und Reinheit sowie die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen zur Steigerung der Effizienz beinhalten.
Analyse Chemischer Reaktionen
1-[4-(Morpholin-4-yl)pyridin-2-yl]-3-(4-nitrophenyl)-1-phenylharnstoff kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um Nitroverbindungen zu bilden.
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Pyridinring, wobei die Morpholingruppe durch andere Nucleophile ersetzt werden kann.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Palladium auf Kohlenstoff und Nucleophile wie Amine oder Thiole. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
1-[4-(Morpholin-4-yl)pyridin-2-yl]-3-(4-nitrophenyl)-1-phenylharnstoff hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Forscher untersuchen ihr Potenzial als Therapeutikum, insbesondere bei der Entwicklung von Medikamenten, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Industrie: Die Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen verwendet.
Wirkmechanismus
Der Wirkungsmechanismus von 1-[4-(Morpholin-4-yl)pyridin-2-yl]-3-(4-nitrophenyl)-1-phenylharnstoff beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder ihre Funktion modulieren. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel der Verbindung ab.
Vergleich Mit ähnlichen Verbindungen
1-[4-(Morpholin-4-yl)pyridin-2-yl]-3-(4-nitrophenyl)-1-phenylharnstoff kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-on: Diese Verbindung enthält ebenfalls einen Pyridinring und eine Phenylgruppe, unterscheidet sich jedoch durch das Vorhandensein eines Piperazinrings anstelle eines Morpholinrings.
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-on: Diese Verbindung weist einen ähnlichen Morpholinring auf, unterscheidet sich jedoch in der Struktur der Phenylgruppe und dem Vorhandensein einer Dihydropyridinon-Einheit.
Die Einzigartigkeit von 1-[4-(Morpholin-4-yl)pyridin-2-yl]-3-(4-nitrophenyl)-1-phenylharnstoff liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm einzigartige chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
75291-65-5 |
|---|---|
Molekularformel |
C22H21N5O4 |
Molekulargewicht |
419.4 g/mol |
IUPAC-Name |
1-(4-morpholin-4-ylpyridin-2-yl)-3-(4-nitrophenyl)-1-phenylurea |
InChI |
InChI=1S/C22H21N5O4/c28-22(24-17-6-8-19(9-7-17)27(29)30)26(18-4-2-1-3-5-18)21-16-20(10-11-23-21)25-12-14-31-15-13-25/h1-11,16H,12-15H2,(H,24,28) |
InChI-Schlüssel |
LCFJSUBDIUBTJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC(=NC=C2)N(C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B12303788.png)
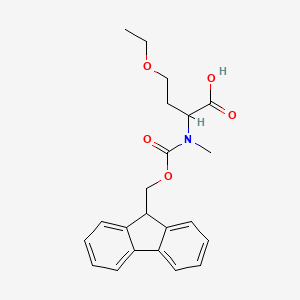
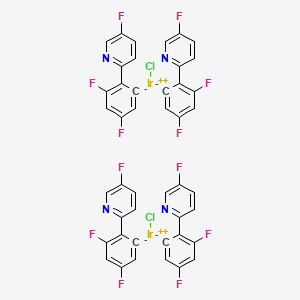
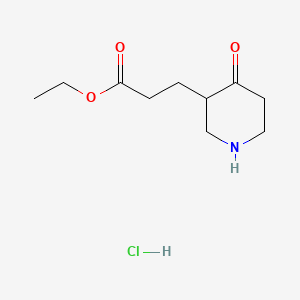
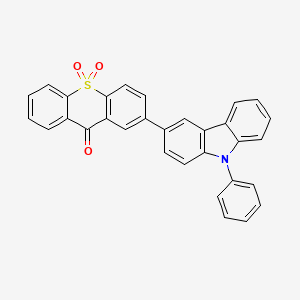
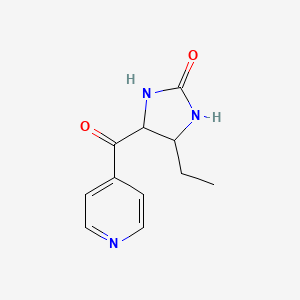
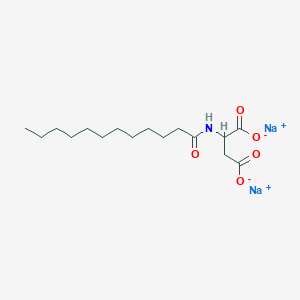

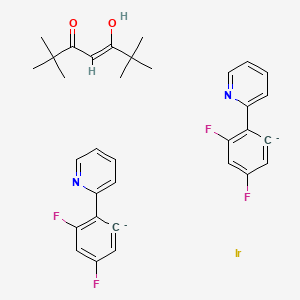
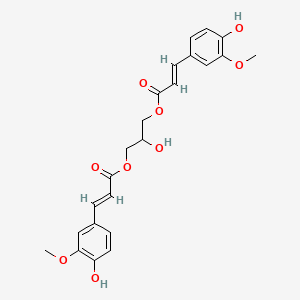
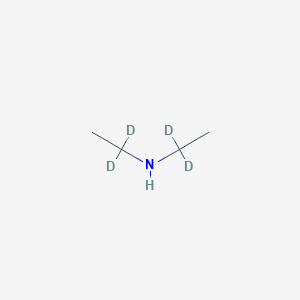
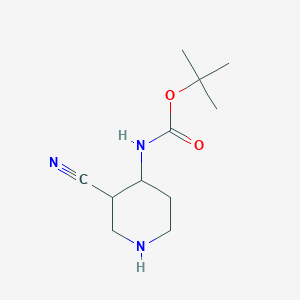
![(2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B12303857.png)
![methyl (13E)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B12303864.png)
